
3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FBTMP and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, as well as future directions for research.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Health Benefits
Heterocyclic compounds, including pyrazine derivatives, have been extensively studied for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, a factor in various chronic diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. The methodologies for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are critical in assessing the potential health benefits of these compounds (I. Munteanu & C. Apetrei, 2021).
Environmental Impact and Biodegradability
The environmental fate and behavior of organic compounds, including pyrazines, have garnered attention due to their widespread use in various industries. Understanding the biodegradability and ecological impacts of these compounds is vital for developing sustainable practices. Studies on parabens, which share functional similarities with pyrazines in terms of their use in consumer products, highlight the need for comprehensive assessments of their persistence and toxicity in aquatic environments (Camille Haman et al., 2015).
Pharmaceutical Applications
Pyrazine derivatives are notable for their broad spectrum of pharmacological activities. These include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. The structural diversity of pyrazine derivatives enables the modulation of their biological activities, making them valuable scaffolds in drug discovery and development. Their application in synthesizing new medicinal agents is a testament to their versatility and potential in addressing various health concerns (S. Ferreira & C. Kaiser, 2012).
Synthesis and Chemical Properties
The synthetic routes and chemical properties of pyrazine derivatives are of significant interest in organic chemistry. These compounds serve as key intermediates in the synthesis of complex molecules with potential applications ranging from pharmaceuticals to materials science. Innovations in the synthesis of heterocyclic compounds, including pyrazine derivatives, facilitate the exploration of new chemical entities with enhanced functionalities (Yanan Qiu et al., 2009).
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-16-8-3-2-7-15(16)21-10-9-20-17(18(21)22)24-12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFRZFQQDXANEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)
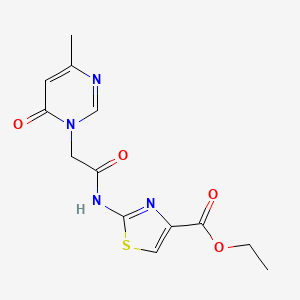
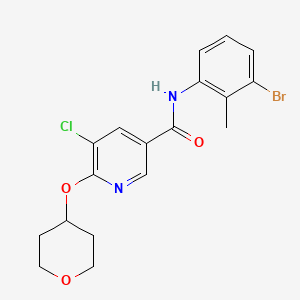
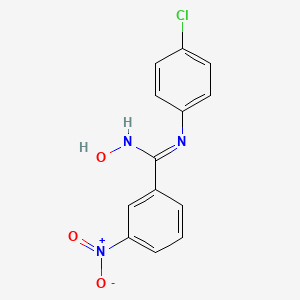
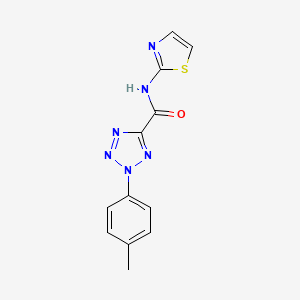
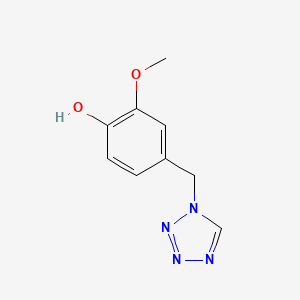
![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)
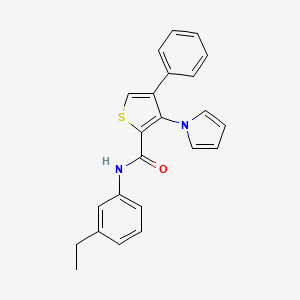

![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)

